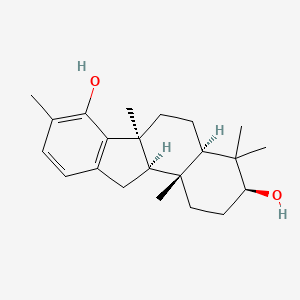![molecular formula C44H84NO8P B1265214 1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1265214.png)
1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine is a 1,2-di-octadecenoylsn-glycero-3-phosphocholine in which the acyl group specified at positions 1 and 2 is 11Z)-octadecenoyl. It derives from a cis-vaccenic acid.
Scientific Research Applications
1. Model Systems for Studying Biological Membranes
Research on phospholipid monolayers, including 1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine, has revealed their significance in modeling biological membranes. Studies using compression beyond the collapse of these monolayers have led to the formation of stable multilayers, providing new insights into the properties of biological membranes and interactions with peptides or proteins (Saccani et al., 2004).
2. Investigation of Phospholipid Bilayers
The synthesis and properties of isomers of this phospholipid have been explored, particularly in understanding the packing and molecular motion in bilayers. These studies are crucial for grasping the dynamics and structure of cell membranes (Barton & Gunstone, 1975).
3. High-Temperature Behavior
The behavior of similar phospholipids in high-temperature water has been examined, offering insights into the stability and degradation products under extreme conditions. This research is valuable in understanding the stability and breakdown of phospholipids in various environments (Changi et al., 2012).
4. Neurotrophic Effects
Some studies have investigated the neurotrophic effects of phospholipids derived from sources like Bombycis corpus. These findings are important for understanding how certain phospholipids might influence nerve growth factor synthesis, potentially contributing to neurological research (Kwon et al., 2003).
5. Lipid-Protein Interactions
Research into the interactions between liposomes containing phospholipids and proteins has shed light on how surface charge and bilayer fluidity influence protein binding. Such studies are crucial for the development of drug delivery systems and understanding membrane-protein interactions (Triantafyllopoulou et al., 2022).
properties
Product Name |
1,2-di-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Molecular Formula |
C44H84NO8P |
Molecular Weight |
786.1 g/mol |
IUPAC Name |
[(2R)-2,3-bis[[(Z)-octadec-11-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h16-19,42H,6-15,20-41H2,1-5H3/b18-16-,19-17-/t42-/m1/s1 |
InChI Key |
XUCDYRWWRZBNCQ-BHOZFUPKSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC/C=C\CCCCCC |
Canonical SMILES |
CCCCCCC=CCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCC=CCCCCCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



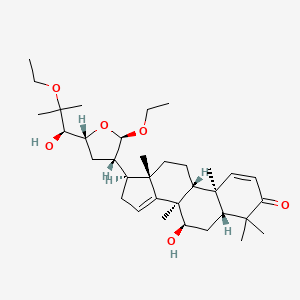
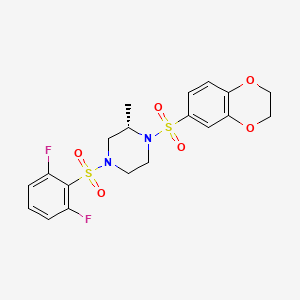
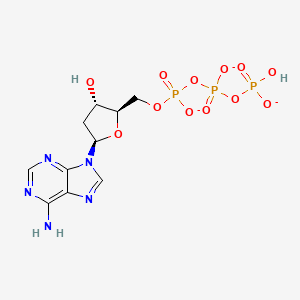


![7,9-bis(4-bromophenyl)-8H-cyclopenta[a]acenaphthylen-8-one](/img/structure/B1265143.png)

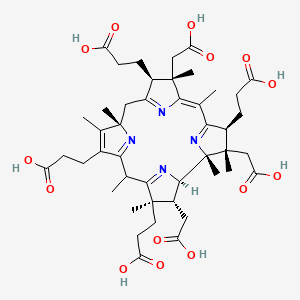
![N-[2-[1-[(4-methoxy-3-methylphenyl)methyl]-4-piperidinyl]-3-pyrazolyl]-4-phenylbutanamide](/img/structure/B1265148.png)
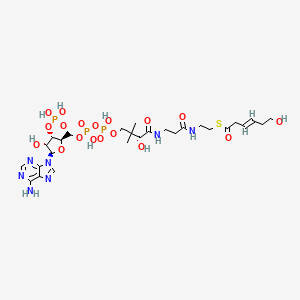
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-2,5-dimethyl-3-pyrazolecarboxamide](/img/structure/B1265151.png)

![(1R,3S,4R,9S,12S,13R,14S,17S,19S,21R)-3,6,13,14,19-pentamethyl-24,27-dioxa-23-azaheptacyclo[11.10.3.117,21.01,14.03,12.04,9.017,23]heptacos-6-ene-8,11,25-trione](/img/structure/B1265155.png)
